2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride
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Overview
Description
2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride is a compound that belongs to the class of triazole derivatives. Triazole compounds are known for their wide range of biological activities, including antibacterial, antiviral, antifungal, and anticancer properties . The presence of the triazole ring in the structure enhances the compound’s pharmacodynamic and pharmacokinetic profiles, making it a valuable candidate for various medicinal applications .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazole hybrids, have shown potent inhibitory activities against cancer cell lines like mcf-7 and hct-116 . These compounds may target rapidly proliferating cells, including cancer cells .
Mode of Action
Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
It’s known that similar compounds can induce apoptosis in cancer cells , which involves a series of biochemical events leading to changes in cell morphology, nuclear condensation, DNA fragmentation, and finally, cell death.
Pharmacokinetics
The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines .
Action Environment
It’s known that the reaction of similar compounds can be facilitated under certain conditions, such as heating .
Biochemical Analysis
Biochemical Properties
They are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Cellular Effects
These compounds can influence cell function by interacting with various cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
Some triazole derivatives have shown effective cytotoxic activity against various cancer cell lines with IC50 values in the nanomolar range .
Transport and Distribution
Triazole compounds, due to their ability to form hydrogen bonds, can interact with various transporters or binding proteins .
Subcellular Localization
Triazole compounds, due to their versatile biological activities, could potentially be directed to specific compartments or organelles within the cell .
Preparation Methods
The synthesis of 2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride typically involves the reaction of 2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine with hydrochloric acid. The reaction conditions often include the use of methanol as a solvent and an acid catalyst to facilitate the formation of the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring allows for nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups.
Common reagents and conditions used in these reactions include methanol as a solvent, acid catalysts, and various oxidizing and reducing agents. Major products formed from these reactions include spiro compounds and substituted triazole derivatives .
Scientific Research Applications
2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride has several scientific research applications:
Comparison with Similar Compounds
2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride can be compared with other triazole derivatives, such as:
1-phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol: Known for its electronic properties and potential in organic electronics.
1,2,4-triazole benzoic acid hybrids: Investigated for their anticancer activity.
1,2,4-triazole derivatives with difluoro groups: Demonstrated cytotoxic effects against cancer cell lines.
Properties
IUPAC Name |
2-phenyl-1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4.ClH/c11-9(10-12-7-13-14-10)6-8-4-2-1-3-5-8;/h1-5,7,9H,6,11H2,(H,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBQQQJRNPHXIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=NN2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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